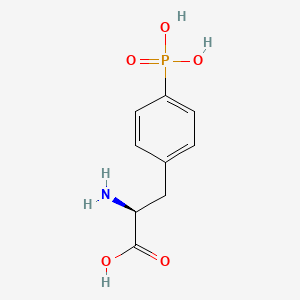

4-Phosphono-L-phenylalanine

説明

Significance of Phosphotyrosine Mimetics in Chemical Biology Research

Phosphotyrosine-containing compounds are the focus of extensive research due to their ability to modulate signaling pathways by interacting with various protein domains, such as SH2 and PTB domains. hilarispublisher.com These interactions are central to the propagation of signals that control cell growth, differentiation, and metabolism. However, the inherent instability of the phosphate (B84403) group in phosphotyrosine, which is readily cleaved by enzymes called protein tyrosine phosphatases (PTPs), presents a significant challenge for studying these processes. hilarispublisher.comnih.gov To overcome this limitation, scientists have developed phosphotyrosine mimetics, which are stable analogs that resist enzymatic degradation. nih.govnih.gov

Role in Studying Protein Phosphorylation/Dephosphorylation Pathways

Phosphotyrosine derivatives are indispensable chemical tools for the investigation of protein phosphorylation and dephosphorylation events. hilarispublisher.comresearchgate.net By incorporating these mimetics into peptides or small molecules, researchers can create probes to study the activity of protein tyrosine kinases (PTKs), the enzymes responsible for phosphorylation, and PTPs. nih.govrsc.org These synthetic molecules can act as substrates or inhibitors, allowing for the detailed characterization of enzyme kinetics and substrate specificity. researchgate.net This knowledge is crucial for understanding how these opposing enzymatic activities are balanced to maintain cellular homeostasis. The use of non-hydrolyzable analogs allows for the "trapping" of enzyme-substrate complexes, providing valuable structural insights into the mechanisms of catalysis and recognition. acs.org

Utility in Investigating Cellular Signal Transduction Processes

The reversible nature of tyrosine phosphorylation is a cornerstone of cellular signal transduction. researchgate.net Phosphotyrosine residues serve as docking sites for a multitude of proteins containing specific recognition domains, thereby assembling signaling complexes that relay information throughout the cell. nih.govresearchgate.net Phosphotyrosine mimetics have proven to be instrumental in dissecting these complex protein-protein interactions. nih.gov By replacing the natural phosphotyrosine with a stable mimetic in a peptide sequence, researchers can create high-affinity ligands for specific signaling proteins. researchgate.net These tools can be used to isolate and identify binding partners, map signaling pathways, and ultimately understand how disruptions in these pathways can lead to diseases such as cancer and diabetes. researchgate.net The site-specific incorporation of these mimetics into recombinant proteins has emerged as a powerful technique for studying the functional consequences of a particular phosphorylation event within a cellular context. acs.orgresearchgate.net

Overview of 4-Phosphono-L-phenylalanine as a Phosphotyrosine Isostere (F2Pmp/Phe(CF2P))

Among the various phosphotyrosine mimetics developed, this compound and its derivatives have gained significant attention. A particularly effective isostere is 4-(phosphonodifluoromethyl)-L-phenylalanine , often abbreviated as F2Pmp or Phe(CF2P) . researchgate.netthieme-connect.com This compound is an excellent mimic of phosphotyrosine because its pKa2 of 5.71 ensures it is fully ionized at physiological pH, similar to the phosphate group of pTyr. sigmaaldrich.com Furthermore, the fluorine atoms on the methylene (B1212753) bridge can participate in hydrogen bonding, further enhancing its ability to mimic the natural residue. sigmaaldrich.com Peptides containing F2Pmp have demonstrated significantly higher binding affinities for SH2 domains and have shown remarkable inhibitory potency against protein tyrosine phosphatases, with observed enhancements in affinity of up to 1000-fold compared to their non-fluorinated counterparts. sigmaaldrich.com

Historical Development and Evolution of Related Phosphonate (B1237965) Analogues in Research

The field of phosphonate chemistry has a long history, with the first synthesis of bisphosphonates reported in 1897. wikipedia.org However, their potential as chelating agents was not recognized until the mid-20th century. wikipedia.org The development of phosphonate-based analogs as mimics of biologically important phosphates began to gain traction as researchers sought to create stable probes for studying enzymatic reactions. bioorganica.com.ua The discovery of naturally occurring phosphonate compounds, such as ciliatine (2-aminoethyl phosphonate) in 1959, further spurred interest in this class of molecules. nih.gov

特性

IUPAC Name |

(2S)-2-amino-3-(4-phosphonophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO5P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIHNAYKZDFPPV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Convergent and Enantioselective Synthesis Strategies for 4-Phosphono-L-phenylalanine

The creation of this compound with the correct stereochemistry is paramount for its biological activity. Researchers have developed various methods to achieve high enantiopurity, often employing convergent strategies that build the molecule from smaller, readily available precursors.

Copper(I) chloride (CuCl) has proven to be a valuable catalyst in the synthesis of arylphosphonates, a key structural motif in this compound. This methodology typically involves the coupling of an aryl halide with a phosphite (B83602) source. While a direct CuCl-promoted synthesis of this compound from a 4-bromo-L-phenylalanine derivative is a plausible and efficient route, the literature more broadly supports the use of copper catalysis for the formation of the carbon-phosphorus (C-P) bond in related structures. These reactions are advantageous due to the relatively low cost and toxicity of copper catalysts compared to other transition metals like palladium.

The general mechanism involves the oxidative addition of the aryl halide to the Cu(I) center, followed by reaction with a phosphite and subsequent reductive elimination to yield the arylphosphonate. The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and yield.

Table 1: Examples of Copper-Catalyzed Phosphonation Reactions

| Aryl Halide | Phosphite Source | Catalyst | Base | Solvent | Yield (%) |

| 4-Iodobenzonitrile | Triethyl phosphite | CuI | K2CO3 | Toluene | 85 |

| 4-Bromoacetophenone | Diethyl phosphite | Cu(OAc)2 | Cs2CO3 | DMSO | 78 |

| 1-Bromo-4-nitrobenzene | Trimethyl phosphite | CuCl | Et3N | DMF | 92 |

Note: This table presents representative examples of copper-catalyzed phosphonation of various aryl halides to illustrate the general methodology. Specific yields for the synthesis of this compound precursors would be dependent on the exact substrates and conditions used.

Achieving the desired L-configuration of this compound with high enantiomeric excess is a significant challenge in its synthesis. One powerful strategy to control stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the synthetic route to direct the formation of a new stereocenter. After the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse.

A common approach involves the asymmetric alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. For the synthesis of phenylalanine analogs, a benzyl (B1604629) bromide derivative is used as the electrophile. In the context of this compound synthesis, a 4-(dialkoxyphosphinyl)benzyl bromide would be the key electrophile.

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not extensively reported, the application of auxiliaries like (S)-(-)-N-benzyl-α-methylbenzylamine for the synthesis of other L-phenylalanine derivatives is well-established and provides a strong precedent. The chiral auxiliary creates a sterically hindered environment that favors the approach of the electrophile from one face, leading to the preferential formation of one enantiomer.

Table 2: Chiral Auxiliaries in the Asymmetric Synthesis of Amino Acids

| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) |

| (S)-(-)-N-benzyl-α-methylbenzylamine | Glycine derivative | Benzyl bromide | >95% |

| Evans' oxazolidinone | Glycine derivative | Substituted benzyl bromide | >98% |

| (1R,2S)-Ephedrine | Glycine derivative | Benzyl bromide | >90% |

Note: This table provides examples of chiral auxiliaries commonly used in the asymmetric synthesis of amino acids and the typical diastereomeric excesses achieved. The application of these auxiliaries to the synthesis of this compound would require a 4-(dialkoxyphosphinyl)benzyl bromide as the electrophile.

Incorporation into Peptide Architectures

The ability to incorporate this compound into peptides is crucial for studying its effects on protein structure and function. Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptides in a stepwise manner on a solid support.

SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. peptide.com Each cycle of amino acid addition consists of deprotection of the N-terminal protecting group (commonly the Fmoc group), coupling of the next Fmoc-protected amino acid, and washing to remove excess reagents and byproducts. peptide.com This process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

Once a peptide containing this compound is assembled on the solid support, the phosphonate (B1237965) group can be chemically modified to generate a variety of derivatives. This on-resin modification strategy allows for the creation of a library of related peptides from a single precursor sequence. For example, the phosphonic acid can be converted to phosphonate esters or amides by reaction with alcohols or amines, respectively, using appropriate coupling agents. This approach provides a powerful tool for structure-activity relationship (SAR) studies, allowing researchers to probe the importance of the charge and steric bulk of the phosphonate group for biological activity.

Table 3: Potential On-Resin Modifications of Peptides Containing this compound

| Reagent | Resulting Modification | Purpose of Modification |

| Methanol / Coupling Agent | Methyl phosphonate ester | Investigate the effect of charge neutralization |

| Benzylamine / Coupling Agent | Benzyl phosphonamide | Introduce steric bulk and modify H-bonding |

| Fluorescent amine | Fluorescently labeled phosphonate | Enable fluorescence-based assays |

Development of Advanced Analogues and Probes

The strategic modification of this compound has led to the development of sophisticated analogues and molecular probes. These tools are instrumental in exploring complex biological systems, offering insights into protein structure, function, and interactions. Synthetic efforts have focused on introducing specific chemical moieties to bestow novel properties upon the parent amino acid, such as enhanced biological activity, photoreactivity, or spectroscopic visibility.

As structural mimetics of phenylalanine, α-aminophosphonates are a significant class of compounds in medicinal chemistry. nih.gov The synthesis of novel phosphono-perfluorophenylalanine derivatives has been achieved through regioselective nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov This approach involves reacting diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate with a variety of nucleophiles, including thiols, amines, and phenols, to yield para-substituted products. nih.gov

The structures of these newly synthesized compounds have been rigorously confirmed using spectroscopic methods. nih.gov For certain derivatives, X-ray single crystal diffraction analysis has provided detailed information regarding their conformation and intermolecular interactions, such as hydrogen bonds. nih.govnih.gov These synthetic derivatives have been evaluated for their potential as antiproliferative agents against glioblastoma multiforme (GBM) cell lines, a type of aggressive brain tumor known for its resistance to conventional therapies. nih.gov Many of the synthesized SNAr products demonstrated moderate to significantly higher inhibitory activity against cancer cell lines compared to the parent phosphonate compound. nih.govnih.gov

Table 1: Synthesis of Phosphono-Perfluorophenylalanine Derivatives via SNAr Reaction This table is interactive. Users can sort columns by clicking on the headers.

| Nucleophile Type | Reactant | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Thiol | Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | para-Thiol-substituted derivative | Varies | High |

| Amine | Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | para-Amino-substituted derivative | Varies | High |

| Phenol | Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | para-Phenoxy-substituted derivative | Varies | High |

Data derived from research on SNAr reactions for creating phenylalanine mimetics. nih.gov

The development of labeled phenylalanine analogues is crucial for studying biological processes like tumor growth and ligand-receptor interactions.

Radiometric Labels: Radioiodinated and fluorinated versions of phenylalanine serve as important tracers. A convenient method for synthesizing radioiodinated 4-iodo-phenylalanine has been developed using a tin precursor where the amino and acid groups are protected with Boc and tert-butyl ester, respectively. nih.gov This allows for simultaneous deprotection under acidic conditions following radioiodination. nih.gov Similarly, 4-borono-2-[18F]fluoro-ʟ-phenylalanine has been prepared via direct fluorination of its precursor, 4-borono-ʟ-phenylalanine (BPA), using [18F]F2 or [18F]AcOF. nih.gov The resulting radiolabeled compound is then purified by HPLC. nih.gov These methods provide high-yield, high-purity radiolabeled amino acids suitable for imaging and therapeutic applications. nih.govnih.gov

Photoaffinity Labels: Photoaffinity labeling is a powerful technique used to identify and map interactions between bioactive molecules and their biological targets. nih.gov Phenylalanine analogues bearing photoreactive groups, such as azides or benzophenones, are widely used for this purpose. researchgate.net

Azido-Phenylalanine: 4-Azido-L-phenylalanine is a commonly used photoaffinity probe. Upon UV irradiation, the phenyl azide (B81097) group forms a highly reactive nitrene species that can create covalent crosslinks with interacting proteins. nih.gov Its synthesis can be achieved through several routes, including azidodediazoniation of a phenyldiazonium species or a copper(I)-catalyzed Ullman-type coupling of a protected 4-iodo-L-phenylalanine with an azide anion. nih.gov The latter method is often preferred for larger-scale preparations due to the explosion hazards associated with diazonium and diazotransfer reactions. nih.gov The synthesis also involves protecting the p-amino group of a p-amino-L-phenylalanine precursor before its conversion to the azido (B1232118) derivative. nih.gov

Advanced Benzophenone (B1666685) Probes: To enhance the utility of photoaffinity probes, bifunctional amino acids have been designed. One such example is p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa). nih.govnih.gov This molecule contains both a photoreactive benzophenone group and a terminal alkyne, which serves as a "clickable" reporter tag for subsequent attachment of fluorescent dyes or biotin (B1667282) via click chemistry. nih.govnih.gov This design allows a photoaffinity probe to be created with a single amino acid substitution, minimizing potential disruption to the peptide's bioactivity. nih.gov

Incorporating spectroscopic probes into amino acids allows for real-time investigation of protein structure, dynamics, and local environments.

Fluorescent Reporter Amino Acids: While this compound itself is not fluorescent, fluorescent analogues can be created using established synthetic strategies. One common method is to couple a fluorophore to a reactive handle on the amino acid. For example, derivatives of 4-amino-7-nitrobenzofurazan (B187976) (NBD) exhibit strong fluorescence. arkat-usa.org New fluorescent NBD derivatives can be synthesized through the nucleophilic substitution of 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) with a suitable precursor, such as 4-amino-L-phenylalanine. arkat-usa.org Another powerful technique is the Suzuki coupling reaction, which can be used to link biphenyl (B1667301) boronic acids with iodophenylalanine to create fluorescent terphenyl and quaterphenyl (B1678625) amino acids. ed.ac.uk These strategies offer pathways to develop fluorescent phosphonophenylalanine probes for applications in cellular imaging and interaction studies. ed.ac.ukmdpi.com

Other Spectroscopic Probes: Non-fluorescent spectroscopic reporters that are sensitive to their local environment are also valuable tools.

Nitrile Probes: 4-Cyano-L-phenylalanine (pCNF) is a widely used vibrational reporter. researchgate.net The nitrile group's stretching vibration appears in a clear region of the infrared spectrum and is sensitive to the local electrostatic environment. nih.gov

Nitro Probes: 4-Nitro-L-phenylalanine (pNO2F) also serves as a spectroscopic reporter. The nitro group can be used to probe local protein structure and dynamics.

Sustainable and Biocatalytic Approaches to Phenylalanine Analogues

The demand for enantiomerically pure phenylalanine analogues has driven the development of sustainable and cost-efficient synthetic methods. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green alternative to traditional chemical synthesis.

Phenylalanine ammonia (B1221849) lyases (PALs) are a well-studied group of enzymes that naturally catalyze the conversion of L-phenylalanine to trans-cinnamic acid and ammonia. nih.govnih.gov Crucially, this reaction is reversible. In the presence of high concentrations of ammonia, PALs can catalyze the amination of a variety of substituted cinnamic acids to produce the corresponding L-phenylalanine analogues. nih.govnih.gov This biocatalytic approach is highly attractive as it does not require any external cofactors. nih.govnih.gov

To improve process efficiency and catalyst reusability, PALs such as AvPAL and PbPAL have been immobilized on solid supports. nih.gov This allows for their use in continuous flow reactor systems, intensifying the production process. nih.govnih.gov While the reaction equilibrium can be unfavorable, with conversions typically around 80-90%, this method represents a significant step towards the sustainable synthesis of valuable phenylalanine analogues. nih.govnih.gov

Table 2: Key Enzymes in Biocatalytic Synthesis of Phenylalanine Analogues This table is interactive. Users can sort columns by clicking on the headers.

| Enzyme | Abbreviation | Natural Reaction | Synthetic Application |

|---|---|---|---|

| Phenylalanine Ammonia Lyase | PAL | L-Phenylalanine → trans-Cinnamic acid + NH3 | trans-Cinnamic acid derivatives + NH3 → L-Phenylalanine analogues |

| Anabaena variabilis PAL | AvPAL | L-Phenylalanine → trans-Cinnamic acid + NH3 | Amination of substituted cinnamic acids |

| Planctopirus brasiliensis PAL | PbPAL | L-Phenylalanine → trans-Cinnamic acid + NH3 | Amination of substituted cinnamic acids |

Information sourced from studies on sustainable synthesis using immobilized enzymes. nih.govnih.gov

Biochemical and Enzymatic Interactions

Inhibition of Protein Tyrosine Phosphatases (PTPs)

4-Phosphono-L-phenylalanine and its derivatives are recognized for their role as inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes crucial for regulating signal transduction pathways. scbt.com These enzymes function by removing phosphate (B84403) groups from tyrosine residues on proteins. scbt.com The inhibitory action of this compound stems from its structural similarity to phosphotyrosine, the natural substrate for PTPs.

As a close structural analog of phosphotyrosine, this compound can act as a competitive inhibitor for the active sites of various PTPs. While its derivatives have been more extensively studied for selective inhibition, the core molecule serves as a foundational structure for broad-spectrum PTP inhibition. The phosphonate (B1237965) group mimics the phosphate group of phosphotyrosine, allowing it to bind to the catalytic site of PTPs, though often with lower affinity than more complex or modified analogs. nih.gov The development of potent PTP inhibitors often involves modifying this basic structure to enhance binding affinity and selectivity. nih.govnih.gov

While this compound provides a template, derivatives such as 4-[difluoro(phosphono)methyl]phenylalanine have demonstrated potent and selective inhibition against specific PTP isoforms. nih.gov The introduction of fluorine atoms enhances inhibitory activity significantly compared to the non-fluorinated counterpart. nih.gov Research has shown that peptides incorporating these mimics can achieve high selectivity for different PTPs. nih.gov

For instance, a tripeptide containing two adjacent 4-[difluoro(phosphono)methyl]phenylalanine residues (Glu-Phe(CF2P)-Phe(CF2P)) was identified as a potent and selective inhibitor of PTP1B, with an IC50 value of 40 nM. nih.gov This inhibition was at least 100-fold more potent against PTP1B than against other tested PTPs like CD45, PTPβ, LAR, and SHP-1. nih.gov Another peptide, Pro-Phe(CF2P)-Phe(CF2P), showed the highest potency against PTPβ (IC50 of 200 nM) and also inhibited PTP1B (IC50 of 300 nM). nih.gov These findings highlight the potential to develop highly selective PTP inhibitors by incorporating phosphotyrosine mimics into peptide sequences. nih.gov

| Peptide Sequence | Target PTP Isoform | IC50 (nM) |

|---|---|---|

| Glu-Phe(CF2P)-Phe(CF2P) | PTP1B | 40 |

| Other PTPs (CD45, PTPβ, LAR, SHP-1) | >4000 | |

| Pro-Phe(CF2P)-Phe(CF2P) | PTPβ | 200 |

| PTP1B | 300 |

This compound and its analogs function as reversible, active-site-directed inhibitors. nih.gov They compete with the natural phosphotyrosine-containing substrates for binding within the PTP's catalytic pocket. daneshyari.com The phosphonate group is critical for this interaction, as it mimics the geometry and charge of the phosphate group. nih.gov It engages in hydrogen bonding interactions with key residues in the active site, similar to the phosphate ester oxygen in phosphotyrosine. nih.govdaneshyari.com The binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme. The potency of this inhibition can be greatly enhanced by modifications, such as the addition of fluorine atoms, which can lower the pKa2 of the phosphonate and introduce favorable hydrogen bonding interactions. nih.gov

Interaction with SH2 and PTB Domains

In cellular signal transduction, phosphorylated tyrosine residues serve as docking sites for proteins containing specific recognition modules, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains. nih.govnih.gov As a phosphotyrosine mimic, this compound can interact with these domains. nih.gov This allows it to interfere with the protein-protein interactions that are fundamental to signaling cascades. nih.gov By binding to SH2 or PTB domains, peptides containing this unnatural amino acid can block the recruitment of signaling proteins to activated receptor tyrosine kinases, thereby disrupting downstream pathways. nih.govyoutube.com The ability of 4-phosphomethyl-L-phenylalanine (Pmp) to act as a phosphotyrosine mimic has been demonstrated in studies involving the Abl1 protein, where its incorporation allowed for the probing of protein phosphorylation roles. nih.gov The binding affinities of Abl1 containing Pmp were comparable to their phosphotyrosine counterparts. nih.gov

Role as a Non-Hydrolyzable Mimic of Phosphotyrosine

A key biochemical feature of this compound is its stability against enzymatic hydrolysis. nih.goviris-biotech.de The phosphate group in phosphotyrosine is linked via a P-O-C ester bond, which is readily cleaved by phosphatases. In contrast, this compound contains a P-C bond in its phosphonate group, which is resistant to this enzymatic cleavage. iris-biotech.de This inherent stability makes it a valuable research tool for studying phosphorylation-dependent processes. iris-biotech.de By incorporating this non-hydrolyzable mimic into peptides or proteins, researchers can "trap" a protein in its phosphorylated state, allowing for the investigation of specific phosphorylation events without the complication of dephosphorylation by cellular phosphatases. nih.goviris-biotech.de This has been particularly useful in studying the function of individual phosphorylation sites in proteins like SHP-1 and SHP-2. nih.gov

Impact on Broader Enzyme Systems (Contextual Research Examples)

The primary utility of this compound is in studying systems regulated by tyrosine phosphorylation. Its application as a PTP inhibitor and a stable phosphotyrosine mimic allows for the detailed examination of kinase and phosphatase signaling pathways. For example, its use in studying SHP-1, a key negative regulator in several signaling pathways, helps to elucidate how this phosphatase is regulated and how it controls cellular processes. nih.govnih.govbiorxiv.org

Modulation of Alkaline Phosphatase Activity by Related Phenylalanine Analogues

L-phenylalanine is a well-documented stereospecific inhibitor of certain alkaline phosphatase (ALP) isoenzymes, particularly intestinal and placental ALPs. This inhibition is uncompetitive, meaning that L-phenylalanine binds to the enzyme-substrate complex. The degree of inhibition is influenced by factors such as the concentration of the substrate and inhibitor, as well as the pH of the environment.

Allosteric Regulation of Aromatic Amino Acid Biosynthesis Enzymes by Phenylalanine Derivatives

The biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, is a tightly regulated metabolic pathway. A key control point is the allosteric feedback inhibition of the first enzyme in the pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, by the final products. Phenylalanine is a known allosteric inhibitor of specific DAHP synthase isoenzymes. This regulation occurs at a site distinct from the active site, and binding of the inhibitor induces a conformational change in the enzyme, leading to a decrease in its catalytic activity.

The structural features of the allosteric binding site on DAHP synthase have been studied, revealing the importance of the amino acid's structure in this regulatory mechanism. Phenylalanine derivatives can also act as allosteric effectors. Given its structural similarity to phenylalanine, this compound is a candidate for interacting with the allosteric site of DAHP synthase. The presence of the phosphonate group could influence its binding affinity and regulatory effect. It might act as an agonist, mimicking the inhibitory effect of phenylalanine, or potentially as an antagonist, interfering with the natural feedback regulation. However, specific studies detailing the allosteric regulatory role of this compound on aromatic amino acid biosynthesis enzymes are not described in the available search results.

Further empirical research, including enzyme kinetic studies and structural biology analyses, is necessary to elucidate the precise nature of the biochemical and enzymatic interactions of this compound. Such studies would provide valuable insights into its potential as a tool for studying enzyme mechanisms and metabolic regulation.

Detailed crystallographic data from this compound-enzyme complexes, which would be necessary to elucidate specific binding modes, identify key residue interactions, and analyze induced conformational changes, have not been published. Similarly, specific quantum chemical calculations for reaction mechanism elucidation and dedicated molecular docking or dynamics simulations for this compound's interaction with target proteins are not described in the available literature.

Therefore, it is not possible to generate the requested article while strictly adhering to the provided outline and content inclusions for the chemical compound “this compound”. Information on analogous compounds or general enzymatic mechanisms falls outside the explicit scope of the instructions.

Structural Biology and Computational Studies

Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For 4-Phosphono-L-phenylalanine and its derivatives, SAR is primarily explored in the context of their function as mimics of phosphotyrosine (pTyr), enabling them to act as inhibitors of enzymes that process pTyr, most notably protein tyrosine phosphatases (PTPs). nih.gov

Chemical modifications to the core structure of this compound can have a profound impact on its binding affinity to target enzymes. A key area of modification has been the methylene (B1212753) bridge connecting the phenyl ring to the phosphonate (B1237965) group.

A pivotal study compared the inhibitory potency of peptides containing 4-phosphonomethyl-L-phenylalanine (Pmp) with those containing its α,α-difluorinated analogue, 4-[difluoro(phosphono)methyl]-L-phenylalanine (F2Pmp). The introduction of two fluorine atoms onto the methylene carbon resulted in a dramatic increase in inhibitory potency against the enzyme PTP1B. Specifically, the F2Pmp-containing peptide was found to be approximately 1000-fold more potent than its Pmp-containing counterpart. nih.gov

This enhancement is not primarily due to changes in the acidity (pKa) of the phosphonate group. While fluorine substitution does lower the pKa2, both the monoanionic and dianionic forms of the phosphonate in both Pmp and F2Pmp bind to PTP1B with similar efficiency. nih.gov The significant increase in affinity for the F2Pmp analogue is attributed to more favorable binding interactions at the active site.

| Compound Analogue | Key Chemical Modification | Relative Inhibitory Potency vs. PTP1B |

|---|---|---|

| Pmp-containing peptide | -CH₂-PO(OH)₂ group | Baseline (1x) |

| F2Pmp-containing peptide | -CF₂-PO(OH)₂ group | ~1000x higher |

The SAR data from modified this compound analogues provide clear principles for the rational design of more potent enzyme inhibitors. The primary goal is to create non-hydrolyzable pTyr mimetics that bind tightly and selectively to the target's active site.

Key design principles include:

Mimicry of the Transition State: Successful inhibitors must effectively replicate the key interactions of the natural substrate, phosphotyrosine. The dramatic success of the F2Pmp analogue suggests that the two fluorine atoms can participate in hydrogen bonding or other electrostatic interactions that mimic those of the phenolic ester oxygen of pTyr within the PTP1B active site. nih.gov This ability to reproduce critical binding interactions is a core principle for enhancing potency.

Structural Stability: The phosphonate group provides a non-hydrolyzable linkage, making the compound a stable inhibitor rather than a substrate. This is a foundational design element for this class of molecules.

Leveraging the Peptide Context: While the modified phenylalanine residue is the principal recognition element, the surrounding amino acids in a peptide sequence are crucial for achieving high-affinity binding. nih.gov The rational design of inhibitors, therefore, involves optimizing the peptide sequence flanking the pTyr mimetic to engage additional binding pockets on the enzyme surface, thereby increasing both affinity and selectivity for the target PTP. nih.gov

By combining these principles—enhancing key recognition interactions, ensuring stability, and optimizing the broader molecular context—it is possible to develop highly potent and selective inhibitors based on the this compound scaffold.

Advanced Research Methodologies and Applications

Utilization as Biochemical Probes in Proteomic Studies

4-Phosphono-L-phenylalanine serves as a powerful molecular probe to investigate the complex roles of protein tyrosine phosphorylation in cellular signaling. Its stability against enzymatic cleavage by phosphatases makes it an ideal tool for studying the interactions and functions of key enzymes involved in these pathways.

Protein Tyrosine Phosphatases (PTPs) are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, thereby regulating a multitude of cellular processes. The study of PTPs is often challenged by their transient interactions with substrates. As a stable phosphotyrosine analog, this compound can be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix. This matrix can then be used to selectively capture and enrich PTPs from complex biological samples like cell lysates. The principle behind this technique is the high affinity of the PTP active site for the phosphotyrosine moiety, which this compound effectively mimics. This enrichment strategy is instrumental for identifying novel PTPs, studying their expression levels, and isolating them for further functional and structural characterization.

Understanding how drugs or inhibitors interact with their target enzymes within a cellular context is a fundamental aspect of drug discovery. Photoaffinity labeling is a powerful technique for this purpose, and this compound can be chemically modified to create potent photoaffinity probes. By incorporating a photoreactive group, such as a benzophenone (B1666685) or a diazirine, into the structure of pLpp, a probe can be synthesized that binds to the active site of a PTP. rsc.orgnih.gov Upon exposure to UV light, the photoreactive group forms a covalent bond with the enzyme, effectively locking the probe in place. nih.gov This allows for the direct measurement of enzyme occupancy by a competing inhibitor. If an inhibitor is bound to the active site, it will prevent the photoaffinity probe from binding and subsequent covalent labeling. This method provides a quantitative measure of how effectively an inhibitor engages its target enzyme in a complex biological milieu. rsc.org

Table 1: Common Photoreactive Groups for Photoaffinity Labeling

| Photoreactive Group | Reactive Species Generated | Key Features |

|---|---|---|

| Benzophenone | Triplet Ketone | Relatively stable, reacts with C-H bonds |

| Phenylazide | Singlet Nitrene | Highly reactive, short-lived |

The advent of genetic code expansion has enabled the site-specific incorporation of unnatural amino acids into proteins, offering an unprecedented tool to probe protein structure and function. nih.govnih.gov this compound can be incorporated into a protein of interest at a specific site by utilizing an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, such as the amber stop codon (TAG). oregonstate.edu Once incorporated, the phosphonate (B1237965) group serves as a biophysical probe. Its spectroscopic properties, particularly its ³¹P nuclear magnetic resonance (NMR) signal, are sensitive to the local chemical environment. This allows researchers to monitor conformational changes, protein-protein interactions, and the binding of ligands or allosteric modulators in the vicinity of the incorporated pLpp residue. This approach provides high-resolution information about the local protein environment that is often difficult to obtain through conventional methods.

Analytical Characterization in Research Settings

The purity and structural integrity of this compound are paramount for its successful application in research. A combination of spectroscopic and chromatographic techniques is employed to ensure its quality.

A suite of spectroscopic methods is used to confirm the chemical structure and assess the purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ³¹P NMR are indispensable for the structural elucidation of pLpp. nih.govmit.edu ¹H and ¹³C NMR provide information about the carbon-hydrogen framework of the molecule, confirming the presence of the phenylalanine backbone and the aromatic ring substitution pattern. bmrb.io ³¹P NMR is particularly diagnostic, providing a distinct signal for the phosphonate group, with a chemical shift that is characteristic of this functional group and can be used to distinguish it from other phosphorus-containing species. huji.ac.il

Table 2: Expected NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | α-proton | ~4.0 |

| ¹H | β-protons | ~3.1-3.3 |

| ¹H | Aromatic protons | ~7.3-7.8 |

| ¹³C | Carbonyl (C=O) | ~175 |

| ¹³C | α-carbon | ~55 |

| ¹³C | β-carbon | ~38 |

| ¹³C | Aromatic carbons | ~125-135 |

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the precise molecular weight of this compound, confirming its elemental composition. researchgate.netmdpi.comresearchgate.netnist.gov High-resolution mass spectrometry techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can provide highly accurate mass measurements, which are crucial for verifying the identity of the compound.

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize the electronic absorption properties of pLpp. The phenylalanine moiety gives rise to characteristic absorption maxima in the UV region, typically around 258 nm and 198 nm. photochemcad.comomlc.orgsielc.com This technique can be used for quantitative analysis and to assess the purity of the compound, as impurities with different chromophores would alter the absorption spectrum.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for both the purification and analytical assessment of this compound. helixchrom.comnih.gov In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). rsc.orgharvardapparatus.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its polar phosphonate group and amino acid backbone, coupled with the non-polar phenyl ring, the retention time of pLpp can be modulated by adjusting the gradient of the organic solvent in the mobile phase. nih.govnih.govresearchgate.netresearchgate.net This allows for the efficient separation of pLpp from starting materials, byproducts, and other impurities. Analytical RP-HPLC, coupled with a UV detector, is a rapid and sensitive method to determine the purity of the final compound. hplc.euox.ac.uk

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Benzophenone |

| Diazirine |

| Acetonitrile |

Applications in Peptidomimetic Design

The reversible phosphorylation of tyrosine residues is a fundamental mechanism in signal transduction, orchestrated by protein tyrosine kinases and protein tyrosine phosphatases (PTPs). The resulting phosphotyrosine (pTyr) residues are recognized by specific binding modules, such as the Src Homology 2 (SH2) and phosphotyrosine-binding (PTB) domains, which are crucial for the assembly and activation of signaling complexes. nih.gov Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders, making the modulation of pTyr-mediated interactions a significant therapeutic strategy.

However, the therapeutic application of peptides containing natural pTyr is hindered by their susceptibility to hydrolysis by PTPs and their poor cell permeability due to the highly charged phosphate (B84403) group. To overcome these limitations, researchers have developed non-hydrolyzable pTyr mimetics, with this compound (Ppp) and its analogues being prominent examples. researchgate.net The phosphonate group in these compounds is isosteric and isoelectronic to the phosphate group of pTyr but is resistant to enzymatic cleavage, providing metabolic stability.

One notable application is in the design of inhibitors for SH2 domains. For instance, a novel pTyr mimetic, 4'-carboxymethyloxy-3'-phosphonophenylalanine (Cpp), was incorporated into a series of nonpeptide inhibitors targeting the SH2 domain of the pp60(c-Src) tyrosine kinase. researchgate.netwikipedia.org X-ray crystallography of an inhibitor-SH2 domain complex revealed how the mimetic interacts with the binding pocket, providing valuable insights for structure-based drug design. researchgate.net

Another class of mimetics includes 4-(phosphonomethyl)phenylalanine (Pmp) and 4-(phosphonodifluoromethyl)phenylalanine (F2Pmp). Peptides containing F2Pmp have been shown to be potent inhibitors of PTPs. For example, a tripeptide with the sequence Glu-Phe(CF2P)-Phe(CF2P) was identified as a potent and selective inhibitor of PTP1B, a key regulator of insulin (B600854) signaling, with an IC50 value of 40 nM. nih.gov This high potency and selectivity demonstrate the potential of using these pTyr mimetics to develop targeted therapies.

The table below summarizes the inhibitory activity of various peptidomimetics containing this compound analogues against different protein targets.

| Peptidomimetic | Target | Inhibitory Activity (IC50) |

| Glu-Phe(CF2P)-Phe(CF2P) | PTP1B | 40 nM |

| Pro-Phe(CF2P)-Phe(CF2P) | PTPβ | 200 nM |

| Pro-Phe(CF2P)-Phe(CF2P) | PTP1B | 300 nM |

| Inhibitor containing 4'-carboxymethyloxy-3'-phosphonophenylalanine (Cpp) | pp60(c-Src) SH2 domain | Potent Inhibition |

This table presents data on the inhibitory concentrations of various peptidomimetics containing analogues of this compound against specific protein tyrosine phosphatases (PTPs) and SH2 domains. researchgate.netnih.gov

Role in Investigating Orthogonal Translation Systems

The precise study of protein function often requires the ability to introduce specific modifications at defined positions. Genetic code expansion has emerged as a powerful technology that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living cells. nih.gov This is achieved through the use of an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.gov This orthogonal pair functions independently of the host cell's translational machinery and is designed to recognize a unique codon, typically a nonsense or "stop" codon like UAG (amber), to direct the insertion of the nCAA. wikipedia.orgnih.gov

The genetic incorporation of this compound or its non-hydrolyzable analogues provides a powerful tool to investigate the functional consequences of specific phosphorylation events. By replacing a tyrosine residue with a stable phosphomimetic, researchers can "lock" a protein in its phosphorylated state, thereby eliminating the dynamic interplay with kinases and phosphatases. biorxiv.org This allows for a more straightforward analysis of the downstream effects of that specific phosphorylation event.

For example, researchers have successfully incorporated the non-hydrolyzable pTyr analog p-carboxymethyl-L-phenylalanine (CMF) into proteins in mammalian cells. biorxiv.org This was achieved by evolving an E. coli tyrosyl-tRNA synthetase to specifically recognize CMF and charge it onto an orthogonal tRNA. This system enabled the production of homogeneous proteins with a site-specific, stable phosphorylation mimic, facilitating the study of signaling pathways. Similarly, the genetic incorporation of 4-phosphomethyl-L-phenylalanine (Pmp) has been reported in E. coli. biorxiv.org

The development of these orthogonal systems involves a rigorous selection process to evolve an aaRS that is highly specific for the desired nCAA and does not cross-react with endogenous amino acids. The process often involves creating a library of mutant synthetases and screening them for their ability to incorporate the nCAA in response to a reporter gene containing a stop codon. nih.gov

The application of this technology is vast, enabling the production of proteins with site-specific phosphonate modifications for various studies, including:

Biochemical and biophysical characterization: Stabilizing a specific phosphorylation state allows for detailed structural and functional studies of the protein, such as X-ray crystallography or NMR spectroscopy, without the complication of heterogeneous phosphorylation.

Elucidating signaling pathways: By observing the cellular consequences of a constitutively "on" phosphorylation site, researchers can map downstream signaling events and identify protein-protein interactions that are dependent on that specific modification.

Therapeutic protein development: Incorporating stable phosphomimetics can enhance the therapeutic properties of proteins by increasing their stability and prolonging their activity.

The table below lists key components and applications of orthogonal translation systems for incorporating phosphotyrosine analogues.

| Component/Application | Description |

| Orthogonal aaRS/tRNA Pair | An engineered synthetase and its cognate tRNA that are specific for a non-canonical amino acid and a unique codon (e.g., UAG). |

| Non-Canonical Amino Acid (nCAA) | A non-hydrolyzable phosphotyrosine mimetic, such as this compound or its derivatives (e.g., CMF, Pmp). |

| Target Protein | A protein of interest where a specific tyrosine residue is replaced by the nCAA to study the effects of stable phosphorylation. |

| Research Application | Investigation of protein structure, function, and signaling pathways by creating proteins that are permanently in a "phosphorylated" state at a specific site. |

This table outlines the fundamental elements and uses of orthogonal translation systems for the site-specific incorporation of phosphotyrosine mimetics like this compound into proteins. nih.govbiorxiv.org

Future Directions and Research Perspectives

Exploration of Novel Biological Targets for Analogues

While 4-phosphono-L-phenylalanine is a well-established phosphotyrosine mimetic, the broader chemical space of L-phenylalanine analogues represents a fertile ground for discovering compounds with novel biological activities. Research into derivatives of L-phenylalanine has already demonstrated the potential to inhibit disease progression by engaging with new targets.

A notable example is the investigation of the L-phenylalanine dipeptide derivative, HXL131. This compound has been shown to inhibit the growth and metastasis of prostate cancer cells. nih.gov Through proteomic analysis and molecular docking studies, HXL131 was found to exert its anti-cancer effects by targeting Dual Specificity Phosphatase 1 (DUSP1) and Tumor Necrosis Factor Superfamily Member 9 (TNFSF9). nih.gov The compound up-regulated the expression of these and other related proteins, leading to cell cycle arrest at the G2/M phase, induction of apoptosis, and inhibition of cell migration. nih.gov The identification of DUSP1 and TNFSF9 as key regulatory targets for this L-phenylalanine dipeptide provides new candidate targets for the clinical treatment of prostate cancer. nih.gov Future research will likely focus on designing and screening libraries of this compound analogues and other phenylalanine derivatives to identify further novel interactions and therapeutic opportunities across a range of diseases.

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of structurally complex and stereochemically pure amino acid analogues is a critical step in developing novel research tools and therapeutic candidates. Advances in synthetic organic chemistry are essential for creating derivatives of this compound with improved properties.

Integration of Multi-Omics Data with Structural and Computational Findings

The complexity of biological systems requires an integrative approach to fully understand the impact of molecules like this compound and its analogues. The integration of multi-omics data—spanning genomics, transcriptomics, proteomics, and metabolomics—with structural and computational biology offers a powerful paradigm for elucidating mechanism of action and discovering new biomarkers. nih.govbiorxiv.org

Multi-omics profiling allows for a systems-level view of the molecular changes induced by a compound. nih.gov For example, proteomic analysis was crucial in identifying the targets of the anti-cancer L-phenylalanine dipeptide HXL131. nih.gov Computational methods are being developed to integrate these diverse and high-dimensional datasets, using approaches that range from machine learning and network theory to path analysis in multilayer networks. nih.govarxiv.orgresearchgate.net These tools can help identify the most critical signaling cascades affected by a compound, connecting its primary molecular interaction to a broader phenotypic response. researchgate.net

This can be combined with structural methods like X-ray crystallography and computational tools such as molecular dynamics (MD) simulations, which provide high-resolution insights into how an analogue interacts with its protein target. nih.govnih.gov By integrating these different scales of information, researchers can build comprehensive models of a compound's biological effects, from atomic-level binding to cellular and organismal outcomes. This holistic approach will be instrumental in rationally designing next-generation analogues of this compound and predicting their efficacy and potential off-target effects.

Designing Next-Generation Biochemical Tools and Probes

Beyond their potential as therapeutic agents, analogues of this compound are valuable as biochemical tools for studying protein structure and function. The ability to introduce non-canonical amino acids with unique properties into proteins site-specifically allows for detailed investigation of biological processes.

A prime example is the use of 4-cyano-L-phenylalanine as a vibrational reporter. nih.gov The nitrile group in this unnatural amino acid (UAA) has a distinct infrared (IR) absorption frequency that is sensitive to its local environment. nih.gov By genetically incorporating 4-cyano-L-phenylalanine into a protein, such as superfolder green fluorescent protein (sfGFP), researchers can use IR spectroscopy to probe the local environment at specific sites within the protein. nih.govnih.gov This approach, when combined with X-ray crystallography and MD simulations, provides a multifaceted understanding of factors like solvent exposure, hydrogen bonding, and van der Waals interactions at the site of incorporation. nih.govnih.gov

Future research will focus on designing and synthesizing novel analogues of this compound equipped with different probing functionalities. This could include fluorescent tags, photo-crosslinkers, or bio-orthogonal handles for chemical ligation. Such next-generation biochemical probes will enable more sophisticated experiments to map protein-protein interactions, track protein dynamics in living cells, and dissect the intricate mechanisms of signal transduction pathways with greater precision.

Q & A

Basic Research Questions

Q. What is the molecular identity and physicochemical characterization of 4-Phosphono-L-phenylalanine?

- Answer: this compound (CAS #267236-68-0) is a phosphorylated aromatic amino acid with the molecular formula C₉H₁₂NO₅P and a molecular weight of 245.17 g/mol . It is typically stored at controlled ambient temperatures (10–25°C) to maintain stability, as recommended for structurally similar phosphorylated amino acids . Key characterization methods include nuclear magnetic resonance (NMR) for verifying phosphono-group substitution and high-resolution mass spectrometry (HRMS) to confirm molecular weight. The absence of detailed spectroscopic data in the literature necessitates rigorous validation of purity via HPLC with UV detection at 275 nm (common for aromatic residues) .

Q. How can this compound be synthesized in a research laboratory?

- Answer: While direct synthesis protocols are not explicitly documented, analogous phosphorylated amino acids (e.g., 4-fluoro-β-phenylalanine derivatives) are synthesized via asymmetric phase-transfer catalysis . This involves alkylation of glycinate Schiff bases with phosphono-containing benzyl halides, using cinchona alkaloid-derived catalysts to achieve enantioselectivity. Critical parameters include catalyst stability under basic conditions and sequential addition of reagents to minimize side reactions . Post-synthesis, purification via ion-exchange chromatography is recommended to isolate the zwitterionic form .

Q. What safety protocols are essential for handling this compound?

- Answer: Although toxicity data are limited, standard precautions for phosphorylated compounds apply:

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

- Ventilation: Use fume hoods during synthesis or handling to avoid inhalation of fine powders.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose via chemical waste protocols.

- Storage: Keep in sealed containers under dry, ambient conditions, segregated from oxidizing agents .

Advanced Research Questions

Q. How does the phosphono group influence the structural and functional properties of this compound in peptide design?

- Answer: The phosphono moiety introduces negative charge and metal-chelating capacity , making it valuable for studying phosphorylation-dependent protein interactions. For example, it can mimic phosphorylated tyrosine residues in kinase assays. Structural analysis via X-ray crystallography or molecular dynamics simulations is critical to assess conformational impacts, such as steric hindrance or hydrogen-bonding patterns in peptide backbones .

Q. What analytical strategies resolve contradictions in phosphorylation efficiency during solid-phase peptide synthesis (SPPS) using this compound?

- Answer: Inefficient coupling or phosphono-group deprotection can arise from:

- Acidic Conditions: Avoid trifluoroacetic acid (TFA) during cleavage; use milder alternatives like HATU/DIPEA in coupling.

- Side-Chain Reactivity: Monitor phosphono-group stability via ³¹P NMR during SPPS.

- Purification Challenges: Employ reverse-phase HPLC with phosphate-buffered mobile phases to separate phosphorylated byproducts .

Q. How can this compound be applied to study enzyme-substrate interactions in phosphotransferase systems?

- Answer: Incorporate the compound into peptide substrates to probe kinase or phosphatase activity. Use fluorescence polarization assays with phospho-specific antibodies or isothermal titration calorimetry (ITC) to quantify binding affinities. For example, its use in ATPase assays can reveal competitive inhibition kinetics when compared to natural phosphorylated residues .

Methodological Considerations

- Synthesis Optimization: Catalyst screening (e.g., Maruoka catalysts) may improve enantiomeric excess (>95% ee) .

- Analytical Validation: Cross-validate HRMS with elemental analysis to confirm phosphorus content.

- Biological Assays: Pair with phospho-specific stains (e.g., Pro-Q Diamond) in gel electrophoresis for functional studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。